molecular formula C9H12F3N3O2 B2907488 Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate CAS No. 2247207-43-6

Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2907488
CAS No.: 2247207-43-6
M. Wt: 251.209
InChI Key: IUDYCUCOPHEBSA-UHFFFAOYSA-N
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Description

Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 1-ethyl-3-(trifluoromethyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-(trifluoromethyl)pyrazole: A precursor in the synthesis of the compound.

    Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups influence its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c1-3-15-5-6(13-4-7(16)17-2)8(14-15)9(10,11)12/h5,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDYCUCOPHEBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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